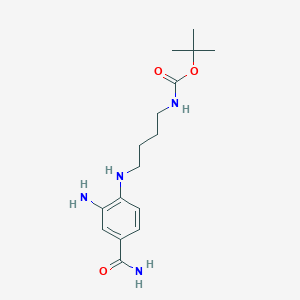
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate: is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a tert-butyl group attached to a carbamate moiety, which is further linked to a butyl chain substituted with an amino group and a carbamoylphenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of the intermediate compounds, such as 4-aminobutylamine and 2-amino-4-carbamoylphenylamine.
Formation of Carbamate: The intermediate compounds are reacted with tert-butyl chloroformate under basic conditions to form the carbamate linkage.
Coupling Reaction: The final step involves coupling the carbamate intermediate with the butyl chain, which is facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing large reactors and automated systems to control reaction conditions such as temperature, pressure, and pH.
Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group, resulting in the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates with different functional groups.
科学研究应用
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Employed in catalytic reactions to facilitate the formation of specific products.
Biology:
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in metabolic pathways.
Protein Modification: Used in studies to modify proteins and study their functions.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
Therapeutic Agents: Studied for its potential therapeutic effects in treating various diseases.
Industry:
Polymer Production: Utilized in the production of polymers with specific properties.
Material Science: Investigated for its applications in the development of new materials with unique characteristics.
作用机制
The mechanism of action of tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the metabolic pathway it regulates. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and altering cellular responses.
相似化合物的比较
- tert-Butyl (4-aminocyclohexyl)carbamate
- tert-Butyl (2-aminophenyl)carbamate
- tert-Butyl (4-hydroxyphenyl)carbamate
Comparison:
- Structural Differences: While all these compounds contain a tert-butyl carbamate moiety, they differ in the nature of the substituents attached to the carbamate group. For example, tert-Butyl (4-aminocyclohexyl)carbamate has a cyclohexyl ring, whereas tert-Butyl (2-aminophenyl)carbamate has a phenyl ring.
- Reactivity: The reactivity of these compounds can vary based on the electronic and steric effects of the substituents. For instance, the presence of an amino group in tert-Butyl (4-((2-amino-4-carbamoylphenyl)amino)butyl)carbamate can influence its reactivity in nucleophilic substitution reactions.
- Applications: The applications of these compounds can also differ. While this compound is explored for its potential in drug development, tert-Butyl (4-aminocyclohexyl)carbamate may be used in polymer production.
属性
分子式 |
C16H26N4O3 |
|---|---|
分子量 |
322.40 g/mol |
IUPAC 名称 |
tert-butyl N-[4-(2-amino-4-carbamoylanilino)butyl]carbamate |
InChI |
InChI=1S/C16H26N4O3/c1-16(2,3)23-15(22)20-9-5-4-8-19-13-7-6-11(14(18)21)10-12(13)17/h6-7,10,19H,4-5,8-9,17H2,1-3H3,(H2,18,21)(H,20,22) |
InChI 键 |
XUVTWZIPJZCPAD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=C(C=C1)C(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















